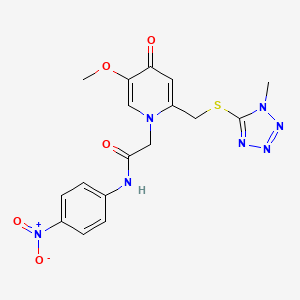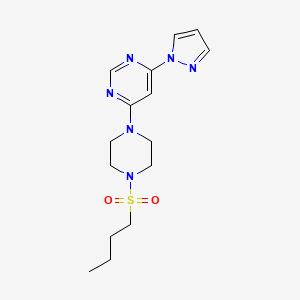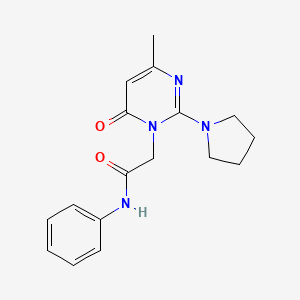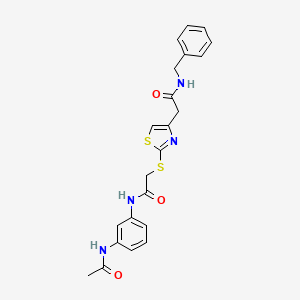
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
Impurity Identification in Drug Synthesis
Research on the identification, isolation, and synthesis of impurities in pharmaceuticals, such as Repaglinide, a drug used to treat diabetes, highlights the importance of understanding and controlling the chemical synthesis processes of complex molecules. The study identified and characterized several new impurities using advanced chromatographic and spectroscopic techniques, emphasizing the role of analytical chemistry in ensuring drug purity and safety (Prasad Kancherla et al., 2018).
Drug Design and Synthesis
The design and synthesis of novel compounds with potential therapeutic applications, such as antiplatelet agents, highlight the ongoing efforts in medicinal chemistry to discover and optimize drug candidates. Studies in this area often involve structure-activity relationship (SAR) analysis to improve drug efficacy and reduce side effects, underscoring the scientific applications of compounds like the one in drug discovery processes (K. Youssef et al., 2011).
Molecular Modeling and Biological Evaluation
Investigations into the molecular docking and biological evaluation of compounds, particularly those targeting specific receptors or biological pathways, provide critical insights into the mechanism of action and potential therapeutic uses of new chemical entities. For instance, studies on dopaminergic ligands demonstrate how computational and experimental approaches are combined to identify compounds with desired biological activities, offering a framework for exploring the applications of structurally complex molecules in neuroscience (J. Penjišević et al., 2016).
Novel Synthetic Methodologies
Research on new synthetic methodologies, such as the development of one-pot reactions for the synthesis of oxalamides, is crucial for expanding the toolbox of organic synthesis. These studies not only enhance the efficiency of chemical synthesis but also open up new avenues for the creation and functionalization of molecules with potential research and therapeutic applications (V. Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-2-30-19-8-4-3-7-18(19)26-22(29)21(28)25-15-16-9-12-27(13-10-16)20-17(14-23)6-5-11-24-20/h3-8,11,16H,2,9-10,12-13,15H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXUYEZLUJUWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2639156.png)
![8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639157.png)




![N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2639167.png)

![N-(4-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2639169.png)
![5H-Pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B2639173.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2639175.png)